molecular formula C18H13NO5 B5857684 (3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one

Cat. No.: B5857684
M. Wt: 323.3 g/mol
InChI Key: VCKJFVPGHNKYJZ-NTEUORMPSA-N
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Description

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one is an organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one typically involves a multi-step process. One common method includes the condensation of 4-methoxy-3-nitrobenzaldehyde with 5-phenylfuran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.

Scientific Research Applications

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxy group and phenyl ring but lacks the furan ring and nitro group.

    Allylamine: While structurally different, allylamine is another compound with potential biological activities.

Uniqueness

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one is unique due to its combination of a furan ring, phenyl group, and nitrophenyl moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-23-16-8-7-12(10-15(16)19(21)22)9-14-11-17(24-18(14)20)13-5-3-2-4-6-13/h2-11H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJFVPGHNKYJZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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